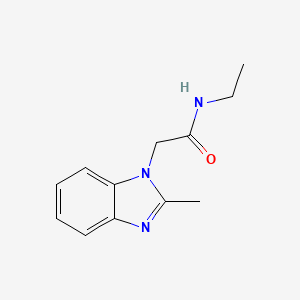
1-Cyclopentyl-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one, commonly known as CPP or O-2050, is a synthetic opioid analgesic drug that was first synthesized in 1960. CPP belongs to the family of piperidine-based opioids and is structurally similar to fentanyl and its derivatives. CPP is a potent analgesic drug that has been used in scientific research to study the opioid receptor system and its effects on pain and other physiological functions.
作用機序
CPP exerts its analgesic effects by binding to the mu-opioid receptor and activating a cascade of intracellular signaling pathways that lead to the inhibition of neurotransmitter release and the modulation of pain perception. CPP also activates the reward pathway in the brain, which can lead to the development of addiction and dependence with prolonged use.
Biochemical and Physiological Effects
CPP has been shown to produce potent analgesic effects in animal models of acute and chronic pain. CPP has also been shown to produce respiratory depression, sedation, and hypothermia at high doses. CPP has been used to study the effects of opioids on the gastrointestinal tract, as well as their potential for abuse and addiction.
実験室実験の利点と制限
CPP is a potent and selective mu-opioid receptor agonist that has been widely used in scientific research to study the opioid receptor system and its effects on pain and other physiological functions. CPP has high potency and efficacy, which makes it a valuable tool for studying the opioid receptor system. However, CPP is a Schedule I controlled substance in the United States, which makes it difficult to obtain and use in research. CPP also has a high potential for abuse and addiction, which must be carefully considered when using it in laboratory experiments.
将来の方向性
There are several future directions for research on CPP and other opioids. One area of research is the development of safer and more effective opioid analgesics that have reduced potential for abuse and addiction. Another area of research is the development of new therapies for opioid addiction and overdose. Additionally, research is needed to better understand the mechanisms of opioid tolerance and dependence, as well as the long-term effects of opioid use on the brain and other physiological systems.
合成法
CPP can be synthesized by the reaction of cyclopentanone, piperidine, and methyl 4-piperidone-1-carboxylate in the presence of a reducing agent such as sodium borohydride. The reaction yields CPP as a white crystalline powder with high purity and potency. CPP is a Schedule I controlled substance in the United States and is tightly regulated due to its potential for abuse and addiction.
科学的研究の応用
CPP has been widely used in scientific research to study the opioid receptor system and its effects on pain and other physiological functions. CPP has been shown to selectively bind to the mu-opioid receptor, which is one of the three main types of opioid receptors in the body. The mu-opioid receptor is responsible for mediating the analgesic effects of opioids, as well as other physiological functions such as respiration, gastrointestinal motility, and reward.
特性
IUPAC Name |
1-cyclopentyl-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-12-6-8-17(9-7-12)16(20)13-10-15(19)18(11-13)14-4-2-3-5-14/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZLSZAMPIYJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)





![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)



![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B7460689.png)
